molecular formula C21H22N4O2 B2381689 (E)-2-cyano-N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)acrylamide CAS No. 885179-10-2

(E)-2-cyano-N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)acrylamide

Cat. No.: B2381689
CAS No.: 885179-10-2
M. Wt: 362.433
InChI Key: DTKQRYHPMFWIJY-WUKNDPDISA-N
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Description

(E)-2-cyano-N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline, 4-phenylpiperazine, and acrylonitrile.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, catalysts such as palladium or copper, and specific temperature and pressure conditions to facilitate the reaction.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)acrylamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-N-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)acrylamide
  • (E)-2-cyano-N-(4-methoxyphenyl)-3-(4-ethylpiperazin-1-yl)acrylamide

Uniqueness

(E)-2-cyano-N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)acrylamide is unique due to its specific structural features, such as the presence of the phenylpiperazine moiety, which may confer distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

(E)-2-cyano-N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-27-20-9-7-18(8-10-20)23-21(26)17(15-22)16-24-11-13-25(14-12-24)19-5-3-2-4-6-19/h2-10,16H,11-14H2,1H3,(H,23,26)/b17-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKQRYHPMFWIJY-WUKNDPDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CN2CCN(CC2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/N2CCN(CC2)C3=CC=CC=C3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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